molecular formula C27H22F2N4O3S B11283942 N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11283942
M. Wt: 520.6 g/mol
InChI Key: NLEBESCCERWJSL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as difluorophenyl, methoxyphenyl, and thiazolyl groups. These functional groups contribute to the compound’s diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core thiazole ring, followed by the introduction of the pyrazole and difluorophenyl groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various fluorinating agents. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide undergoes a variety of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation may result in the inhibition of cancer cell growth .

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H22F2N4O3S

Molecular Weight

520.6 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[3-(3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C27H22F2N4O3S/c1-36-19-9-5-8-17(12-19)23-14-22(16-6-3-2-4-7-16)32-33(23)27-31-26(35)24(37-27)15-25(34)30-18-10-11-20(28)21(29)13-18/h2-13,23-24H,14-15H2,1H3,(H,30,34)

InChI Key

NLEBESCCERWJSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC(=C(C=C4)F)F)C5=CC=CC=C5

Origin of Product

United States

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